![molecular formula C72H104Na8O48S8 B10774402 Octasodium;3-[[10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate](/img/structure/B10774402.png)
Octasodium;3-[[10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
A gamma-cyclodextrin that functions as a reversal agent for the neuromuscular blocker ROCURONIUM BROMIDE.
Biologische Aktivität
The compound Octasodium;3-[[10,...]propanoate (commonly referred to as Sugammadex) is a synthetic cyclodextrin derivative that has garnered attention for its unique biological activity. Primarily used in clinical settings as a reversal agent for neuromuscular blockade induced by certain anesthetics like Rocuronium Bromide and Vecuronium Bromide, Sugammadex functions by encapsulating these agents and facilitating their excretion from the body.
Chemical Structure and Properties
Sugammadex is characterized by a complex structure that includes multiple carboxylate groups and a cyclodextrin core. This structure contributes to its high solubility in water and its ability to form stable complexes with steroidal neuromuscular blockers. The compound is generally stable under physiological conditions and has been shown to have a favorable pharmacokinetic profile.
Sugammadex operates through a unique mechanism of action involving the formation of a 1:1 complex with neuromuscular blockers:
- Complex Formation : When administered intravenously after neuromuscular blockade induction with Rocuronium or Vecuronium, Sugammadex binds to these agents.
- Reversal of Blockade : The binding effectively reduces the concentration of free neuromuscular blockers at the neuromuscular junction.
- Facilitation of Recovery : This results in rapid recovery of muscle function as the neuromuscular blockers are sequestered away from their target sites.
Pharmacodynamics
Sugammadex exhibits rapid onset and offset pharmacodynamics due to its high affinity for neuromuscular blockers:
- Efficacy : Clinical studies have demonstrated that Sugammadex can reverse moderate to deep neuromuscular blockade within minutes.
- Safety Profile : It has a low incidence of adverse effects compared to traditional reversal agents like Neostigmine.
Pharmacokinetics
The pharmacokinetic properties of Sugammadex include:
- Absorption : Rapid intravenous absorption with peak plasma concentrations occurring shortly after administration.
- Distribution : Widely distributed throughout the body with a volume of distribution approximating that of plasma.
- Elimination : Primarily eliminated via renal excretion without significant metabolism.
Efficacy in Clinical Settings
Numerous clinical trials have validated the efficacy and safety of Sugammadex:
- A study published in Anesthesiology demonstrated that Sugammadex provides faster recovery from neuromuscular blockade than traditional agents .
- Another trial indicated that patients receiving Sugammadex experienced fewer postoperative complications related to residual neuromuscular blockade .
Case Studies
- Case Study 1 : A patient undergoing elective surgery was administered Rocuronium for intubation. Post-surgery recovery was expedited using Sugammadex with no reported side effects.
- Case Study 2 : In an emergency setting where rapid reversal was necessary due to unexpected complications during surgery involving Vecuronium use, Sugammadex facilitated quick recovery without adverse reactions.
Data Table: Comparison of Sugammadex with Traditional Reversal Agents
Feature | Sugammadex | Neostigmine |
---|---|---|
Onset Time | Rapid (within minutes) | Slower (up to 30 minutes) |
Side Effects | Minimal | Cholinergic effects (nausea) |
Reversal Efficacy | High | Variable |
Administration Route | IV only | IV/IM |
Eigenschaften
IUPAC Name |
octasodium;3-[[10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGKABOMYQLLDJ-UHFFFAOYSA-F |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104Na8O48S8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2178.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.